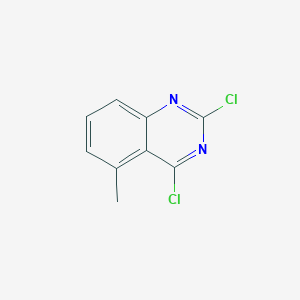

2,4-Dichloro-5-methylquinazoline

描述

Historical Context and Significance of Quinazoline (B50416) Chemistry in Scholarly Pursuits

The journey of quinazoline chemistry began in 1869 when Griess prepared the first derivative. nih.gov However, the synthesis of the parent quinazoline molecule was reported later, in 1895, by August Bischler and Lang through the decarboxylation of its 2-carboxy derivative. wikipedia.orgmdpi.com A more effective synthesis was later developed by Siegmund Gabriel in 1903, which allowed for a more detailed study of its properties. wikipedia.orgscispace.com The name "quinazoline," proposed by Weddige, reflects its isomeric relationship with quinoline (B57606), cinnoline, and quinoxaline. scispace.comipinnovative.com

The significance of quinazolines in academic research is rooted in their presence in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms. mdpi.comipinnovative.com The discovery of the antimalarial activity of febrifugine (B1672321) and isofebrifugine, natural alkaloids with a quinazolinone core, spurred significant interest in synthesizing and evaluating a vast number of quinazoline derivatives for their therapeutic potential. ipinnovative.com This has established the quinazoline scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with valuable pharmacological properties. researchgate.net

Structural Features and Unique Chemical Reactivity of the Quinazoline Nucleus Relevant to Research

The quinazoline nucleus is a planar, bicyclic aromatic system with the chemical formula C₈H₆N₂. wikipedia.orgnih.gov It is a light yellow crystalline solid soluble in water. wikipedia.org The fusion of the electron-deficient pyrimidine (B1678525) ring with the electron-rich benzene (B151609) ring creates a unique electronic distribution that governs its reactivity. nih.gov

Key structural and reactivity features include:

Isomerism: Quinazoline is isomeric with other diazanaphthalenes like quinoxaline, cinnoline, and phthalazine, each having a distinct arrangement of nitrogen atoms. nih.gov

Tautomerism: The introduction of substituents, particularly at the 4-position, can lead to tautomeric forms, such as the lactam-lactim tautomerism seen in 4(3H)-quinazolinone. This phenomenon significantly influences the molecule's reactivity. researchgate.net

Electrophilic Substitution: Nitration is the primary electrophilic substitution reaction observed, typically occurring at the 6-position of the benzene ring. The predicted order of reactivity for electrophilic attack is 8 > 6 > 5 > 7. nih.govscispace.com

Nucleophilic Substitution: The pyrimidine ring is susceptible to nucleophilic attack. Dichloro derivatives, such as 2,4-dichloroquinazoline (B46505), are key intermediates in synthetic chemistry. The chlorine atoms at positions 2 and 4 are highly reactive and can be sequentially replaced by various nucleophiles. nih.gov Research has consistently shown that in reactions with amines, substitution occurs preferentially at the 4-position. nih.gov This regioselectivity is crucial for the controlled synthesis of complex derivatives. nih.gov

Stability: The quinazoline ring is stable in cold dilute acids and bases but can be hydrolyzed by boiling in these solutions. nih.govscispace.com

The reactivity of the quinazoline core, especially the amenability of positions 2 and 4 to nucleophilic substitution, makes it an exceptionally versatile scaffold for building diverse molecular architectures. researchgate.netnih.gov

Overview of the Broad Pharmacological and Technological Relevance of Quinazoline Derivatives in Contemporary Research

The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a remarkable breadth of biological activities. researchgate.net This wide-ranging potential has made it a focal point of intense research in medicinal chemistry. nih.gov

Table 1: Pharmacological Activities of Quinazoline Derivatives

| Pharmacological Activity | Description |

|---|---|

| Anticancer | Derivatives like Gefitinib (B1684475), Erlotinib, and Lapatinib are established anticancer drugs that inhibit protein kinases such as the epidermal growth factor receptor (EGFR). wikipedia.org |

| Antihypertensive | Certain quinazoline compounds have shown significant activity in lowering blood pressure. nih.gov |

| Anti-inflammatory | Numerous quinazoline derivatives have been synthesized and evaluated, showing potent anti-inflammatory and analgesic effects. nih.gov |

| Antimicrobial | The scaffold has been used to develop agents with activity against bacteria (antibacterial), fungi (antifungal), and viruses (antiviral). mdpi.comresearchgate.net |

| Antimalarial | Following the discovery of febrifugine, the quinazoline nucleus remains a key target for the development of new antimalarial drugs. ipinnovative.com |

| Anticonvulsant | Research has demonstrated the potential of quinazoline derivatives in managing convulsions. nih.gov |

| Antitubercular | Compounds based on the quinazoline structure have been identified as potent agents against Mycobacterium tuberculosis. mdpi.comresearchgate.net |

The technological relevance of quinazoline derivatives extends to their use as key intermediates in the synthesis of these complex pharmaceutical products. google.com For example, 2,4-dichloroquinazoline and its substituted analogs, like 2,4-Dichloro-5-methylquinazoline , serve as crucial building blocks. nih.govgoogle.com The controlled, regioselective substitution of the chloro groups allows for the systematic construction of targeted molecules, a process vital for structure-activity relationship (SAR) studies and the optimization of drug candidates. nih.govnih.gov

The synthesis of 2,4-dichloroquinazolines often starts from anthranilic acid or its derivatives, proceeding through a quinazoline-2,4-dione intermediate which is then chlorinated. google.comresearchgate.net The adaptability of this synthetic route allows for the introduction of various substituents onto the benzene ring, leading to a diverse library of intermediates for drug discovery programs. google.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-5-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)8(10)13-9(11)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRACICBEYHVBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507713 | |

| Record name | 2,4-Dichloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78052-20-7 | |

| Record name | 2,4-Dichloro-5-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 5 Methylquinazoline and Its Precursors

Classical Synthetic Routes to 2,4-Dichloroquinazoline (B46505) Core Structures

The journey to 2,4-dichloroquinazolines, the parent structure of the title compound, traditionally commences with derivatives of anthranilic acid, which undergo cyclization to form quinazoline-2,4-diones. These diones are then subjected to chlorination to yield the desired dichloroquinazoline framework.

Synthesis from Anthranilic Acid Derivatives via Quinazoline-2,4-diones

A prevalent method for constructing the quinazoline-2,4-dione core involves the reaction of an anthranilic acid derivative with a source of a carbonyl group, which cyclizes to form the heterocyclic system. google.comresearchgate.net One common approach is the reaction of anthranilic acid with potassium cyanate. google.com This reaction is typically carried out in an aqueous medium where the pH is maintained between 9 and 12. google.com The reaction temperature can range from 20 to 100°C. google.com Following the initial reaction, acidification with an acid like hydrochloric acid precipitates the quinazoline-2,4-dione. google.com

Another established route is the reaction of anthranilic acid with urea (B33335), which upon heating, typically in the range of 150-160°C, yields quinazoline-2,4-dione. generis-publishing.com Variations of this method, such as the use of formamide (B127407) with anthranilic acid, have also been reported to produce the quinazolinone core structure. generis-publishing.comijarsct.co.in The reaction conditions, including temperature and duration, are critical for optimizing the yield of the quinazoline-2,4-dione. For instance, heating anthranilic acid with formamide at 130-135°C for 2 hours has been shown to be effective. generis-publishing.com

The following table summarizes typical reaction conditions for the synthesis of quinazoline-2,4-diones from anthranilic acid derivatives.

| Starting Material | Reagent | Solvent | Temperature (°C) | pH | Yield (%) |

| Anthranilic Acid | Potassium Cyanate | Water | 40-90 | 9-12 | 86-92.5 |

| Anthranilic Acid | Urea | - | 150-160 | - | - |

| Anthranilic Acid | Formamide | - | 130-135 | - | ~Quantitative |

Chlorination Reactions of Quinazoline-2,4-diones utilizing Phosphorus Oxychloride and Other Chlorinating Agents

The conversion of the stable quinazoline-2,4-dione to the more reactive 2,4-dichloroquinazoline is a crucial step. Phosphorus oxychloride (POCl₃) is the most widely employed chlorinating agent for this transformation. google.comnih.govacs.org The reaction typically involves heating the quinazoline-2,4-dione in an excess of phosphorus oxychloride, often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. google.com

The mechanism of this chlorination is understood to occur in two distinct stages. nih.govacs.org Initially, a phosphorylation reaction takes place at a lower temperature (below 25°C) under basic conditions to form phosphorylated intermediates. nih.govacs.org Subsequently, heating the reaction mixture to 70-90°C facilitates the conversion of these intermediates to the final 2,4-dichloroquinazoline product. nih.govacs.org The use of a base helps to suppress the formation of undesired pseudodimers. nih.govacs.org A minimum of one molar equivalent of POCl₃ is necessary for efficient conversion. nih.govacs.org

Other chlorinating agents and systems have also been explored. For instance, a combination of triphosgene (B27547) (BTC) and triphenylphosphine (B44618) oxide in the presence of triethylamine (B128534) has been used to synthesize 2,4-dichloroquinazoline derivatives. google.com

The table below outlines common chlorination conditions for quinazoline-2,4-diones.

| Starting Material | Chlorinating Agent | Additive/Catalyst | Solvent | Temperature (°C) |

| Quinazoline-2,4-dione | POCl₃ | N,N-dimethylaniline | POCl₃ (excess) | Reflux |

| Quinazolone | POCl₃ | Trialkylamine (R₃N) | - | <25 then 70-90 |

| Compound (I) | Triphosgene (BTC) | Triphenylphosphine Oxide, Triethylamine | Chlorobenzene | 120 |

Specific Synthesis of 2,4-Dichloro-5-methylquinazoline

The introduction of a methyl group at the 5-position of the quinazoline (B50416) ring requires a specifically substituted precursor, namely 2-amino-6-methylbenzoic acid. The general synthetic strategy mirrors the classical approach but with a focus on this particular starting material.

Preparation from 2-Amino-6-methylbenzoic Acid Intermediates

The synthesis of this compound commences with 2-amino-6-methylbenzoic acid. This substituted anthranilic acid derivative serves as the cornerstone for building the desired 5-methyl-quinazoline-2,4-dione intermediate. The reaction of 2-amino-6-methylbenzoic acid with a suitable one-carbon synthon, such as urea or potassium cyanate, under conditions analogous to those described for the unsubstituted anthranilic acid, would lead to the formation of 5-methylquinazoline-2,4-dione. Subsequently, this intermediate is subjected to chlorination, typically with phosphorus oxychloride, to yield the target compound, this compound. mdpi.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, the molar ratios of reactants, reaction temperature, and reaction time. journalirjpac.comindexcopernicus.com For the chlorination step, controlling the temperature is crucial to manage the two-stage reaction mechanism and prevent the formation of byproducts. nih.govacs.org The gradual addition of phosphorus oxychloride under basic conditions at a lower temperature before heating can lead to a cleaner reaction and higher yield. nih.govacs.org

Furthermore, the choice of solvent can influence the reaction outcome. While phosphorus oxychloride can serve as both the reagent and solvent, in some cases, the use of a co-solvent might be beneficial. For the synthesis of related quinazolines, various solvents such as tetrahydrofuran (B95107) (THF), ethanol, dioxane, and acetonitrile (B52724) have been employed in subsequent substitution reactions, highlighting the importance of solvent selection in quinazoline chemistry. nih.gov

The following table provides a hypothetical optimization matrix for the synthesis of this compound, based on general principles of quinazoline synthesis.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |

| Chlorination Temp. | 80°C | 100°C (Reflux) | Staged (25°C then 90°C) | Staged heating may improve purity |

| POCl₃ Equivalents | 1.1 eq | 2.0 eq | 5.0 eq | Higher equivalents may drive reaction to completion but complicate workup |

| Catalyst (Chlorination) | None | N,N-dimethylaniline | Triethylamine | Base can improve reaction rate and yield |

| Reaction Time | 4 hours | 8 hours | 12 hours | Longer times may increase conversion but also byproduct formation |

Advanced Synthetic Approaches to Quinazoline Frameworks Applied to this compound

While the classical methods remain robust, modern synthetic chemistry offers advanced strategies that could be adapted for the synthesis of this compound. These methods often focus on improving efficiency, reducing waste, and accessing novel derivatives.

One area of advancement is the use of alternative cyclization and chlorination reagents. For example, the use of triphosgene in a one-pot reaction from a suitable precursor offers an alternative to phosphorus oxychloride. google.com Additionally, solid-phase synthesis techniques and microwave-assisted organic synthesis (MAOS) have been applied to the synthesis of quinazoline derivatives, potentially offering faster reaction times and easier purification. ijarsct.co.in For instance, the use of organic clays (B1170129) as catalysts under solvent-free microwave irradiation has been reported for the synthesis of quinazolinone derivatives. ijarsct.co.in

Furthermore, the development of one-step processes that combine cyclization and halogenation can significantly streamline the synthesis. google.com For instance, a one-step conversion of methoxycarbonyl- and phenoxycarbonyl-derivatives of substituted phenylureas to 2,4-dihaloquinazolines has been reported using a cyclizing-halogenating reagent like phosphorus oxychloride with N,N-dimethylaniline. google.com Applying such a strategy to a suitably substituted precursor for this compound could offer a more efficient synthetic route.

Catalytic Methods for Quinazoline Ring Formation

The formation of the quinazoline ring is a cornerstone of synthesizing its various derivatives. Modern organic synthesis heavily relies on catalytic methods to improve efficiency, yield, and substrate scope. Transition-metal catalysis, in particular, has provided a rich variety of pathways for constructing the quinazoline core. nih.gov

Catalysts based on iron, copper, palladium, manganese, and ruthenium have been successfully employed. nih.govmdpi.comorganic-chemistry.org These methods often utilize readily available starting materials such as 2-aminobenzylamines, 2-aminobenzonitriles, or 2-aminobenzyl alcohols and couple them with various reaction partners like aldehydes, amides, or nitriles. mdpi.comresearchgate.net Iron-catalyzed methods are noted for their cost-effectiveness and involve processes like the oxidative amination of N-H ketimines. researchgate.net Copper-catalyzed reactions offer a versatile approach, enabling domino reactions that form the quinazoline ring in a single pot from starting materials like (2-bromophenyl)methylamines and amidines. organic-chemistry.org

| Catalyst System | Starting Materials | Reaction Type | Key Features | Yields |

| FeCl₂ / t-BuOOH | 2-Alkylamino benzonitriles + Organometallic reagents | C(sp³)-H oxidation, intramolecular C-N cyclization | Uses readily available precursors; proceeds via an N-H ketimine intermediate. researchgate.net | Good to Excellent researchgate.net |

| CuBr / Air | (2-Bromophenyl)methylamines + Amidine hydrochlorides | Cascade Ullmann-type coupling and aerobic oxidation | Inexpensive catalyst, uses air as a green oxidant. organic-chemistry.org | Good organic-chemistry.org |

| α-MnO₂ / TBHP | 2-Aminobenzylamines + Alcohols | Heterogeneous catalysis, oxidative coupling | Robust and reusable catalyst. nih.gov | 59-91% nih.gov |

| Pd(acac)₂ | 2-Aminobenzonitriles + Aldehydes + Arylboronic acids | Three-component tandem reaction | Allows for rapid construction of diverse quinazolines; tolerates bromo and iodo groups. researchgate.net | 42-91% researchgate.net |

| Ru-complex | 2-Aminophenyl ketones + Amines | Dehydrogenative coupling | Highly selective; avoids reactive reagents and toxic byproducts. organic-chemistry.org | High organic-chemistry.org |

| Co(OAc)₂ / Air | 2-Aminoaryl alcohols + Nitriles | Ligand-free dehydrogenative cyclization | Cost-effective catalyst, mild conditions, simple operation. nih.gov | Up to 95% nih.gov |

Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of quinazolines and their precursors to minimize environmental impact. benthamscience.com These approaches focus on reducing hazardous waste, improving energy efficiency, and using renewable resources. researchgate.net

Key green strategies include the use of alternative reaction media, such as deep eutectic solvents (DESs) and water, and the application of energy sources like microwaves and ultrasound. benthamscience.comtandfonline.com DESs, for example, are biodegradable, have low toxicity, and can be used as both solvents and catalysts in the synthesis of quinazolinone derivatives from anthranilic acid. tandfonline.comdoaj.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of 3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org Furthermore, catalyst-free and metal-free reactions, such as those promoted by iodine under aerobic conditions, represent a significant advance in green synthesis by avoiding heavy metal waste. organic-chemistry.org

| Green Approach | Specific Method | Starting Materials | Key Advantages |

| Alternative Solvents | Deep Eutectic Solvents (DES) (e.g., Choline chloride:urea) | Anthranilic acid, amines, acetic anhydride | Biodegradable, low toxicity, can act as a catalyst. tandfonline.comdoaj.org |

| Energy Efficiency | Microwave-assisted synthesis | Anthranilic acid, amines, orthoesters | Reduced reaction times, improved yields, one-pot synthesis. researchgate.nettandfonline.com |

| Benign Catalysts/Reagents | Molecular Iodine (I₂) catalysis | 2-Aminobenzaldehydes + Benzylamines | Metal-free, peroxide-free, uses air as an oxidant, operationally simple. organic-chemistry.org |

| Atom Economy | One-pot, three-component synthesis | 2-Aminoaryl ketones, aldehydes, ammonium (B1175870) acetate (B1210297) | High efficiency, reduces purification steps and solvent waste. tandfonline.com |

| Renewable Resources | Use of water as a solvent | 2-Aminobenzonitriles, aldehydes, arylboronic acids | Environmentally benign, safe, and cost-effective. researchgate.net |

Mechanistic Investigations of Chlorination and Cyclization Processes in Quinazoline Synthesis

The mechanisms underpinning quinazoline synthesis are crucial for optimizing reaction conditions and designing new synthetic routes. The cyclization to form the quinazoline ring and the subsequent chlorination are two key mechanistic stages.

The cyclization process can follow several pathways depending on the starting materials and catalysts. One prominent mechanism involves the intramolecular cyclization of an intermediate formed from an anthranilic acid derivative. For instance, in the synthesis of quinazolin-4(3H)-ones, a common pathway involves the initial formation of an amidine, which then undergoes cyclization and dehydration or oxidation to form the final heterocyclic ring. mdpi.com In iron-catalyzed syntheses starting from 2-alkylamino N-H ketimines, the mechanism proceeds through a C(sp³)-H oxidation of the alkyl group, which is followed by an intramolecular C-N bond formation and subsequent aromatization to yield the quinazoline product. researchgate.net

The chlorination of the quinazoline-2,4-dione precursor is a critical step to produce 2,4-dichloroquinazoline derivatives. This transformation is typically an aromatic nucleophilic substitution. The dione, which exists in a more stable keto-enol tautomeric form (a dihydroxypyrimidine), is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The mechanism involves the activation of the hydroxyl groups by the chlorinating agent, converting them into better leaving groups. This is followed by the nucleophilic attack of chloride ions, displacing the activated hydroxyl groups to yield the dichloro product. The use of a base or an amide solvent can facilitate the reaction by neutralizing the generated acid (e.g., HCl) and promoting the reactivity of the substrate. google.com

Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 5 Methylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-2 and C-4 Positions

Nucleophilic aromatic substitution is a principal method for functionalizing the 2,4-dichloroquinazoline (B46505) core. This reaction involves the attack of a nucleophile on the electron-deficient quinazoline (B50416) ring, leading to the displacement of a chloride ion. The process is widely employed for creating C-N bonds, which are pivotal in the synthesis of bioactive molecules. nih.gov

In SNAr reactions involving 2,4-dichloroquinazoline and its derivatives, the substitution of a chlorine atom by a nucleophile, particularly an amine, is extensively documented. nih.gov Theoretical and experimental studies consistently show that these reactions exhibit a high degree of regioselectivity. The initial substitution overwhelmingly occurs at the C-4 position of the quinazoline ring. nih.govnih.gov

Computational studies, using Density Functional Theory (DFT), have provided insight into this phenomenon. The carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) compared to the C-2 carbon. nih.gov This indicates that the C-4 position is more electrophilic and thus more susceptible to nucleophilic attack. The activation energy for the formation of the Meisenheimer intermediate at C-4 is calculated to be lower than that for the attack at C-2, further supporting the observed regioselectivity. nih.gov

The two chlorine atoms in 2,4-dichloroquinazoline exhibit distinct reactivity profiles. The chlorine at the C-4 position is significantly more labile and reactive towards nucleophiles than the chlorine at the C-2 position. nih.gov This differential reactivity is a consequence of the electronic properties of the quinazoline ring system, where the C-4 position is more activated towards nucleophilic attack.

This reactivity difference allows for sequential functionalization. A nucleophile will first displace the C-4 chlorine under relatively mild conditions. The resulting 2-chloro-4-substituted quinazoline is significantly less reactive, and the substitution of the remaining chlorine at the C-2 position requires more forcing conditions, such as higher temperatures or stronger bases. This provides a strategic advantage in synthesis, enabling the introduction of different nucleophiles at each position in a controlled manner.

A broad array of amine nucleophiles has been successfully employed in the SNAr reaction with 2,4-dichloroquinazolines to produce 2-chloro-4-aminoquinazoline derivatives. nih.gov The reaction is versatile and accommodates primary and secondary amines, as well as both aromatic and aliphatic amines. nih.gov

Primary and Secondary Aliphatic Amines: These amines are generally highly nucleophilic and react readily with 2,4-dichloroquinazolines at the C-4 position, often at room temperature. nih.gov

Aromatic Amines (Anilines): While typically less nucleophilic than aliphatic amines, anilines also react selectively at the C-4 position. These reactions may require slightly elevated temperatures or longer reaction times to achieve good yields. nih.gov

Benzylic Amines: These amines also demonstrate consistent regioselectivity for the C-4 position. nih.gov

The choice of solvent and base can be tailored to the specific amine's reactivity. Common solvents include tetrahydrofuran (B95107) (THF), ethanol, and acetonitrile (B52724), while bases like triethylamine (B128534) (Et₃N) or diisopropylethylamine (iPr₂NEt) are often used to scavenge the HCl byproduct. nih.gov

Table 1: Examples of Regioselective SNAr Reactions on the 2,4-Dichloroquinazoline Scaffold (Based on general reactivity of the parent scaffold)

| Nucleophile Type | Example Nucleophile | Typical Product Structure |

| Primary Aliphatic | Propylamine | 2-Chloro-N-propylquinazolin-4-amine |

| Secondary Aliphatic | Pyrrolidine | 2-Chloro-4-(pyrrolidin-1-yl)quinazoline |

| Primary Aromatic | Aniline (B41778) | 2-Chloro-N-phenylquinazolin-4-amine |

| Secondary Aromatic | N-Methylaniline | 2-Chloro-N-methyl-N-phenylquinazolin-4-amine |

This interactive table is based on the well-documented C-4 regioselectivity for the 2,4-dichloroquinazoline core.

The introduction of a methyl group at the C-5 position can influence the reactivity of the quinazoline ring through electronic and steric effects. The methyl group is weakly electron-donating, which can subtly modulate the electrophilicity of the C-2 and C-4 positions.

In analogous systems like 2,4-dichloropyrimidines, the presence of substituents on the ring is known to have a significant impact on the regioselectivity of SNAr reactions. wuxiapptec.com While C-4 substitution is typical, an electron-donating group elsewhere on the ring can sometimes favor substitution at the C-2 position. wuxiapptec.com In the case of 2,4-dichloro-5-methylquinazoline, the steric bulk of the methyl group, being adjacent to the C-4 position, could potentially hinder the approach of a nucleophile to this site. This steric hindrance might increase the likelihood of a nucleophilic attack at the more accessible C-2 position, potentially altering the typical regiochemical outcome. However, specific experimental studies on this compound are needed to definitively establish this effect.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Beyond C-N bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C bonds, enabling the introduction of alkyl, alkenyl, and aryl groups onto the quinazoline scaffold. nih.govnobelprize.org These reactions, including the Suzuki and Sonogashira couplings, are fundamental in modern organic synthesis for building molecular complexity. nobelprize.orgyoutube.com The general mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle catalyzed by a palladium(0) complex. nobelprize.orgyoutube.com

Similar to SNAr reactions, palladium-catalyzed cross-couplings on 2,4-dichloroquinazolines also exhibit regioselectivity. The C-4 position is generally more reactive in these transformations as well. nih.gov

Suzuki Coupling: This reaction pairs the dihaloquinazoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming aryl-aryl or aryl-alkyl bonds. nih.gov Selective mono-arylation at the C-4 position can be achieved, leaving the C-2 chlorine available for subsequent transformations. nih.gov

Sonogashira Coupling: This reaction couples the dihaloquinazoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a highly effective method for installing alkynyl groups. Again, the C-4 position is the preferred site for the initial coupling.

This predictable regioselectivity allows for a sequential cross-coupling strategy. One type of coupling partner can be introduced at C-4, followed by a different cross-coupling reaction at C-2, leading to the synthesis of complex, polysubstituted quinazolines.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (Based on general reactivity of the parent scaffold)

| Reaction Name | Coupling Partner | Bond Formed | Typical Product at C-4 |

| Suzuki | Arylboronic Acid | C(sp²) - C(sp²) | 4-Aryl-2-chloroquinazoline |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | 4-Alkynyl-2-chloroquinazoline |

This interactive table illustrates common cross-coupling reactions, which preferentially functionalize the C-4 position of the 2,4-dichloroquinazoline core.

Exploration of Diverse Substituents and their Influence on Molecular Properties

The chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are excellent leaving groups, making this compound a versatile precursor for the synthesis of a wide array of derivatives through nucleophilic aromatic substitution (SNAr) reactions. A significant body of research on 2,4-dichloroquinazoline analogues demonstrates a pronounced regioselectivity in these substitutions.

The chlorine atom at the C-4 position is considerably more reactive towards nucleophiles than the chlorine at the C-2 position. This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C-4. Consequently, reacting this compound with one equivalent of a nucleophile, such as a primary or secondary amine, selectively yields the corresponding 2-chloro-4-substituted-5-methylquinazoline. mdpi.com

This regioselective substitution is a cornerstone for creating libraries of compounds with diverse molecular properties. The introduction of various amine nucleophiles, including aromatic, benzylic, and aliphatic amines, allows for the systematic modification of the molecule's steric and electronic profile. mdpi.com These structural changes are pivotal in medicinal chemistry for tuning the compound's pharmacological activity. For instance, the 4-aminoquinazoline scaffold, readily accessible from 2,4-dichloroquinazoline precursors, is recognized as a privileged structure in drug design, forming the core of compounds developed for antitumor, antiviral, antibiotic, and anti-inflammatory applications. mdpi.com

Further reaction with a second nucleophile can replace the remaining chlorine atom at the C-2 position, leading to the formation of 2,4-disubstituted quinazolines. This stepwise approach enables the synthesis of both symmetrical and unsymmetrical derivatives.

Table 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloroquinazoline Precursors (Based on general findings for the 2,4-dichloroquinazoline scaffold)

| Nucleophile Type | Position of Initial Substitution | Resulting Product Core | Reference |

| Primary/Secondary Amines | C-4 | 2-Chloro-4-aminoquinazoline | mdpi.com |

| Thiols | C-4 | 2-Chloro-4-thioether-quinazoline | researchgate.net |

| Alkoxides | C-4 | 2-Chloro-4-alkoxy-quinazoline | researchgate.net |

Other Chemical Transformations

Beyond nucleophilic substitution, the this compound molecule can undergo other chemical transformations, including reduction, oxidation, and modification of its side chain.

Reduction Reactions

The reduction of this compound can proceed via two main pathways: reduction of the heterocyclic ring or hydrogenolysis of the carbon-chlorine bonds.

Catalytic Hydrogenation: Catalytic hydrogenation of aromatic systems like the quinazoline ring is possible but typically requires more forceful conditions than those used for simple alkenes, owing to the stability conferred by aromaticity. youtube.com Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) under elevated temperature and pressure can reduce the pyrimidine (B1678525) and/or benzene (B151609) portions of the quinazoline ring system. youtube.comlibretexts.org This would result in various tetrahydro- or decahydroquinazoline derivatives.

Dehalogenation: Catalytic hydrogenation can also effect the hydrogenolysis (cleavage) of the C-Cl bonds, replacing them with hydrogen atoms. This process, often referred to as dechlorination, would transform this compound into 5-methylquinazoline (B11922272). The relative rates of ring reduction versus dehalogenation depend on the specific catalyst and reaction conditions employed.

Oxidation Reactions

Oxidation reactions of this compound can target the nitrogen atoms of the pyrimidine ring or the C-5 methyl group.

N-Oxidation: The nitrogen atoms in the quinazoline ring are susceptible to oxidation, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This can lead to the formation of the corresponding quinazoline-1-oxide or quinazoline-3-oxide. In related heterocyclic systems like quinoxalines, the formation of di-N-oxide derivatives is a well-established transformation that significantly influences their biological properties. nih.gov

Oxidation of the Methyl Group: The methyl group at the C-5 position, being in a benzylic-like position, can be oxidized to a formyl (-CHO) or a carboxylic acid (-COOH) group under appropriate oxidizing conditions. While specific studies on this compound are not prevalent, research on the oxidation of methyl groups on other heterocyclic compounds, such as 5-methyl-2'-deoxycytidine, shows that oxidation can proceed via a radical mechanism, leading to hydroxymethyl and formyl derivatives. nih.govnih.gov This suggests that similar transformations could be achievable on the 5-methylquinazoline scaffold.

Modification of the Methyl Group at C-5

The C-5 methyl group is a handle for further derivatization, primarily through reactions involving its C-H bonds.

Side-Chain Halogenation: The methyl group is at a benzylic-like position, which stabilizes radical intermediates. This makes it susceptible to free-radical halogenation using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN). youtube.com This reaction would produce 5-(bromomethyl)-2,4-dichloroquinazoline. This brominated intermediate is a versatile electrophile that can be used in subsequent nucleophilic substitution reactions to introduce a wide variety of functional groups, effectively elongating the side chain at the C-5 position.

C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer another avenue for modifying the C-5 position. While direct C-H activation of the methyl group is one possibility, studies on related quinazolinone systems have demonstrated regioselective C-H functionalization at the C-5 position of the benzene ring. researchgate.netnih.gov Such methods could potentially be adapted to introduce new carbon-carbon or carbon-heteroatom bonds directly onto the quinazoline core.

Structure Activity Relationship Sar Studies of 2,4 Dichloro 5 Methylquinazoline Derivatives in Medicinal Chemistry

General Principles of Quinazoline (B50416) SAR

The biological activity of quinazoline derivatives is intricately linked to the nature and position of substituents on the quinazoline core. nih.govnih.govnih.gov Extensive research has established several general principles governing the SAR of this class of compounds.

Influence of Substituents at C-2, C-4, and the Benzenoid Ring on Biological Activity

Substitutions at the C-2, C-4, and the benzenoid ring (positions 5, 6, 7, and 8) of the quinazoline scaffold have been shown to be critical determinants of biological efficacy and target selectivity. nih.govnih.gov For instance, in the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the 4-anilino group is a common and often essential feature. nih.govnih.gov Modifications at the C-2 position can modulate potency and selectivity. Small, lipophilic groups or hydrogen bond donors/acceptors at this position can significantly impact activity. nih.gov

The benzenoid ring also offers a fertile ground for modification. Substituents at the C-6 and C-7 positions, such as methoxy (B1213986) groups, have been widely explored and are present in several approved drugs like gefitinib (B1684475) and erlotinib. These groups often enhance binding affinity to target proteins. nih.gov The introduction of a basic side chain at position 6 or 7 of the quinazoline nucleus can also play a significant role in determining the cytotoxicity of these compounds. nih.gov

| Position | Common Substituents | General Impact on Biological Activity |

| C-2 | Aryl, Alkyl, Amino, Thio | Modulates potency and selectivity. Can influence interactions with the hinge region of kinases. |

| C-4 | Anilino, Aminoalkyl, Heterocyclyl | Often crucial for activity, particularly in kinase inhibitors. Dictates target interactions. |

| Benzenoid Ring (C-5, C-6, C-7) | Methoxy, Halogens, Basic side chains | Fine-tunes potency, solubility, and pharmacokinetic properties. Can form additional interactions with the target protein. |

SAR Specific to 2,4-Dichloro-5-methylquinazoline Derivatives

The specific substitution pattern of this compound provides a unique chemical handle for the synthesis of diverse derivatives. The reactivity of the chlorine atoms and the steric and electronic influence of the C-5 methyl group are key to its SAR profile.

Impact of the Chlorine Atoms on Bioactivity

The two chlorine atoms at the C-2 and C-4 positions of the quinazoline ring are excellent leaving groups, making this compound a versatile precursor for nucleophilic substitution reactions. nih.gov A critical aspect of the SAR of its derivatives is the differential reactivity of these two positions. The C-4 position is significantly more susceptible to nucleophilic attack than the C-2 position. nih.gov This regioselectivity allows for the sequential and controlled introduction of different substituents at these two positions, leading to a wide range of disubstituted quinazoline derivatives.

This differential reactivity is fundamental to the synthesis of many biologically active quinazolines. For example, the initial reaction with an amine will preferentially occur at the C-4 position, yielding a 2-chloro-4-amino-5-methylquinazoline intermediate. The remaining chlorine at the C-2 position can then be substituted in a subsequent step, often requiring harsher reaction conditions. nih.gov This synthetic strategy allows for the creation of libraries of compounds with diverse functionalities at both C-2 and C-4, which is a cornerstone of SAR exploration. The ability to selectively introduce a specific group at the more reactive C-4 position is a key advantage in designing molecules with desired biological profiles, such as kinase inhibitors where a specific interaction at the C-4 position is often required for activity. nih.gov

Role of the Methyl Group at C-5 in Modulating Activity and Selectivity

The presence of a methyl group at the C-5 position of the quinazoline ring can have a profound impact on the biological activity and selectivity of its derivatives, although direct studies on this compound are limited. The synthesis of certain quinazoline derivatives starts from 2-amino-5-methylbenzoic acid, indicating the incorporation of a C-5 methyl group into the final quinazoline structure. mdpi.com

The C-5 methyl group can exert its influence through several mechanisms:

Steric Effects: The methyl group can introduce steric hindrance that may either enhance or diminish binding to a biological target. It can influence the preferred conformation of substituents at the adjacent C-4 position, thereby affecting their interaction with the target protein.

Electronic Effects: The methyl group is an electron-donating group, which can alter the electron density of the quinazoline ring system. This can modulate the reactivity of the scaffold and the pKa of nearby nitrogen atoms, potentially influencing binding interactions.

Hydrophobic Interactions: The lipophilic nature of the methyl group can lead to favorable hydrophobic interactions within the binding pocket of a target protein, contributing to enhanced potency.

While specific SAR data for the 5-methyl substitution in the context of 2,4-dichloroquinazoline (B46505) is not extensively documented, studies on other substituted quinazolines suggest that methylation on the benzenoid ring can be a critical factor in determining biological activity. nih.gov Further research is needed to fully elucidate the precise role of the C-5 methyl group in modulating the activity and selectivity of this compound derivatives.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating the SAR of various compound classes, including quinazoline derivatives. These in silico techniques provide valuable insights into the molecular interactions between ligands and their biological targets, guiding the design of more potent and selective inhibitors.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. For quinazoline derivatives, docking studies can reveal how different substituents at the C-2, C-4, and benzenoid ring positions interact with the amino acid residues in the active site of a target protein, such as a kinase. nih.gov These studies can help rationalize observed SAR trends and predict the activity of novel, untested compounds. For instance, docking can visualize how the 4-anilino group forms key hydrogen bonds with the hinge region of a kinase, a common binding mode for this class of inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, simulating its movement over time. MD simulations can be used to assess the stability of the binding mode predicted by docking and to identify subtle conformational changes that may occur upon ligand binding. nih.gov By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the key interactions that stabilize the complex and contribute to binding affinity. For derivatives of this compound, these computational approaches could be instrumental in predicting how modifications at the C-2 and C-4 positions, along with the influence of the C-5 methyl group, affect target binding and ultimately, biological activity.

| Computational Method | Application in Quinazoline SAR | Insights Gained |

| Molecular Docking | Predicting binding modes of quinazoline derivatives in target proteins. | Identification of key hydrogen bonds and hydrophobic interactions. Rationalization of SAR data. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes over time. | Understanding the dynamic nature of binding. Identifying stable and transient interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to correlate chemical structure with biological activity. | Predicting the activity of new compounds. Identifying key physicochemical properties for activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects.

In the context of this compound derivatives, QSAR studies have been instrumental in elucidating the structural requirements for specific biological activities, particularly in the realm of anticancer research. One notable study focused on a series of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides. This research highlighted the cytotoxic potential of these compounds against various cancer cell lines.

The QSAR models developed in this study utilized a stepwise multiple linear regression (MLR) technique, correlating different topological (2D) and conformational (3D) molecular descriptors with the cytotoxic activity of the synthesized compounds against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The statistical significance and predictive power of the developed models were validated, providing valuable insights into the design of more potent anticancer agents based on the 4-chloro-5-methyl-benzenesulfonamide scaffold.

The following table summarizes the cytotoxic activity of some of the synthesized derivatives, which formed the basis for the QSAR analysis.

| Compound ID | R¹ | R² | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |

| 22 | H | morpholin-4-yl | 7 | 15 | 11 |

| 46 | Cl | piperidin-1-yl | 11 | 24 | 18 |

These QSAR studies demonstrated that specific substitutions on the triazine and benzimidazole (B57391) rings significantly influence the anticancer activity of these 4-chloro-5-methylquinazoline (B1355251) derivatives. The models serve as a predictive tool for designing new analogs with potentially enhanced efficacy.

Conformational Analysis and its Correlation with Biological Response

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements, plays a pivotal role in determining the biological activity of a drug molecule. The specific conformation, or spatial orientation, of a molecule dictates its ability to bind to a biological target, such as a receptor or enzyme, and elicit a pharmacological response.

While specific, in-depth conformational analysis studies exclusively on a broad range of this compound derivatives are not extensively documented in publicly available literature, the principles of conformational analysis are broadly applied in the study of quinazoline-based inhibitors. For instance, in the development of kinase inhibitors, the torsional angles between the quinazoline core and its substituents are critical for achieving the optimal geometry for binding within the ATP pocket of the kinase. The methyl group at the 5-position can introduce steric hindrance, influencing the preferred rotational angles of adjacent substituents and thereby affecting the molecule's ability to adopt a bioactive conformation.

Molecular modeling and computational chemistry techniques are often employed to predict the low-energy conformations of these derivatives. These predicted conformations can then be correlated with their observed biological activities to refine SAR and guide the synthesis of new analogs with improved target affinity and selectivity. For example, the orientation of a hydrogen bond donor or acceptor on a substituent at the 4-position can be critical for interaction with key amino acid residues in a protein target. The conformational constraints imposed by the 5-methyl group can either facilitate or hinder the adoption of this necessary orientation.

Future research focusing on the detailed conformational analysis of various this compound derivatives, using techniques such as X-ray crystallography and NMR spectroscopy in conjunction with computational modeling, would provide invaluable data to further elucidate the intricate relationship between their three-dimensional structure and biological function.

Pharmacological and Biological Research Applications of 2,4 Dichloro 5 Methylquinazoline Derivatives

Anticancer Research

Derivatives of 2,4-Dichloro-5-methylquinazoline have shown significant promise in the field of oncology, with research highlighting their role in inhibiting key signaling pathways and inducing cancer cell death.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

The quinazoline (B50416) core is a key component of several approved drugs that target receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth and survival. The epidermal growth factor receptor (EGFR) is a well-known RTK that is often overexpressed or mutated in various cancers. nih.gov Derivatives of 2,4-dichloro-4-anilino-quinazoline have been specifically designed and synthesized as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important RTK involved in angiogenesis. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory activity of these compounds. For instance, the introduction of a hydrogen bond donor at the para position of the aniline (B41778) moiety in 2-chloro-4-anilino-quinazoline derivatives was found to be important for interaction with conserved amino acid residues in the ATP-binding sites of both EGFR and VEGFR-2. nih.govresearchgate.net Molecular docking studies have further elucidated the binding mechanisms, showing that these derivatives can fit into the active sites of these kinases. nih.gov

One study highlighted a particular 2-chloro-4-anilino-quinazoline derivative, compound 8o, which was approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 compared to the initial prototype compound. nih.govresearchgate.net Another series of 6-arylureido-4-anilinoquinazoline derivatives were designed, and compound 7i from this series showed significant EGFR inhibitory activity. frontiersin.org

| Compound Type | Target Kinase(s) | Key Findings |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Dual inhibition; potency enhanced by specific substitutions. nih.govresearchgate.net |

| 6-Arylureido-4-anilinoquinazolines | EGFR | Showed good anti-proliferative activities against various cancer cell lines. frontiersin.org |

Effects on Cell Proliferation and Apoptosis

A key hallmark of cancer is uncontrolled cell proliferation. Research has demonstrated that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines. nih.gov For example, a series of 2,4-disubstituted quinazoline derivatives were shown to inhibit the growth of solid tumor and hematologic cancer cells. nih.gov

Beyond inhibiting proliferation, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells. nih.gov One study on a novel quinazoline derivative carrying a substituted-sulfonamide moiety (compound 4d) showed a significant increase in apoptotic cells in the MCF-7 breast cancer cell line in a dose-dependent manner. nih.gov At a concentration of 5 µM, this compound induced apoptosis in 83.75% of the cells. nih.gov Another study found that 2,4-bis-substituted quinazoline derivatives, A4V-3 and A4V-5, induced late apoptotic cell death in 50.3% and 51.8% of SHSY-5Y neuroblastoma cells, respectively. nih.gov

| Cell Line | Compound Type | Effect |

| MCF-7 (Breast Cancer) | Quinazoline-sulfonamide derivative (4d) | Increased apoptosis with increasing concentration. nih.gov |

| SHSY-5Y (Neuroblastoma) | 2,4-bis-substituted quinazolines (A4V-3, A4V-5) | Induced late-stage apoptosis. nih.gov |

| Various Cancer Cell Lines | 2,4-disubstituted quinazolines | Inhibition of cell proliferation. nih.gov |

Mechanism of Action Studies in Cancer Cell Lines

Understanding the precise molecular mechanisms by which these compounds exert their anticancer effects is critical for their further development. Studies have revealed that 2,4-disubstituted quinazoline derivatives can act through multiple pathways. nih.gov

One significant mechanism involves the downregulation of RNA polymerase I transcription, which is often accelerated in cancer cells leading to increased production of ribosomal RNA required for rapid cell growth. nih.gov A specific 2,4-disubstituted quinazoline derivative, Sysu12d, was found to stabilize the G-quadruplex structure in the promoter region of the c-myc gene. This stabilization leads to the downregulation of c-myc expression, which in turn reduces the expression of nucleolin. Sysu12d also disrupts the interaction between nucleolin and the G-quadruplex. Both of these actions contribute to the downregulation of ribosomal RNA synthesis, which then triggers the activation of the tumor suppressor protein p53, ultimately leading to cancer cell apoptosis. nih.gov

Another study on quinazoline-based pyrimidodiazepines suggested that their mechanism of action may involve DNA binding. nih.gov Specifically, compound 16c was found to interact with calf thymus DNA through groove binding. nih.gov

Antimicrobial and Anti-infective Research

In addition to their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. researchgate.netmdpi.com

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been investigated for their ability to combat both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains that pose a significant threat to public health. researchgate.net

Gram-Positive Bacteria: Research has shown that quinazoline derivatives are effective against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.comeco-vector.com Some synthesized quinazolines have demonstrated antibacterial activity superior to standard antibiotics like ampicillin. One study highlighted that certain quinoline (B57606) derivatives, which form the structural basis of quinazolinones, inhibit bacterial DNA gyrase, leading to the cleavage of bacterial DNA. eco-vector.com

Gram-Negative Bacteria: The antibacterial spectrum of quinazoline derivatives also extends to Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. eco-vector.com Studies have shown that specific structural modifications can enhance activity against these challenging pathogens. For instance, in a series of chloro- and dichloro-phenylthiazolyl-s-triazines, the replacement of an amine linker with a mercapto bridge resulted in more pronounced activity against Gram-negative bacteria. nih.gov

| Bacterial Strain | Compound Type | Key Findings |

| Staphylococcus aureus (including MRSA) | Quinazoline derivatives, Quinoline derivatives | Inhibition of bacterial growth, some superior to ampicillin. mdpi.comeco-vector.com |

| Escherichia coli | Chloro- and dichloro-phenylthiazolyl-s-triazines | Activity influenced by linker type. nih.gov |

| Pseudomonas aeruginosa | Quinazoline derivatives | Broad-spectrum activity. eco-vector.com |

| Acinetobacter baumannii | - | Mentioned as a target for Gram-negative antibiotics. usf.edu |

Antifungal Activity

The therapeutic potential of quinazoline derivatives also includes antifungal applications. researchgate.netmdpi.comresearchgate.net Research has demonstrated their efficacy against various fungal pathogens.

Studies have shown that certain quinazoline derivatives exhibit significant antifungal properties. For example, a series of 1,2,4-triazole (B32235) derivatives, which can be conceptually related to substituted quinazolines, showed antifungal activity against Microsporum gypseum, with some compounds being more effective than the standard drug ketoconazole. nih.gov Another study on bis-5-methylbenzimidazole compounds, which share some structural similarities with quinazoline derivatives, demonstrated antifungal activity against Candida albicans and Candida tropicalis. nih.gov

While the direct antifungal activity of this compound itself is not extensively detailed in the provided context, the broader class of quinazoline derivatives shows considerable promise in this area.

Antileishmanial Activity and Associated Mechanisms (e.g., DHFR inhibition)

Quinazoline derivatives have been investigated for their potential against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. A key target in the search for antileishmanial agents is the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and certain amino acids in the parasite. mdpi.com

Research into 2,4-diaminoquinazoline analogs has shown significant antileishmanial activity. nih.gov In a study assessing these compounds, two derivatives with tertiary amines attached to the quinazoline ring were found to be exceptionally active against Leishmania major within in vitro human macrophage models. nih.gov These compounds demonstrated 50% effective doses (ED50) in the picogram per milliliter range, indicating high potency. nih.gov The mechanism of action is suggested to be the inhibition of folate utilization in the parasite, with a specific focus on the DHFR enzyme. nih.gov However, the antileishmanial activity did not always correlate directly with the inhibition of Leishmania mexicana promastigote reductase, suggesting that the broader pathway of folate use might be the target rather than solely the reductase enzyme. nih.gov

Further studies have explored designing quinazoline derivatives as selective inhibitors of DHFR from parasitic sources like Pneumocystis carinii and Toxoplasma gondii. drugbank.com The rationale is that the DHFR active site in these organisms may be less sterically hindered than the human enzyme, allowing for the design of selective drugs. drugbank.comresearchgate.net

Table 1: Antileishmanial Activity of 2,4-Diaminoquinazoline Analogs against L. major in vitro

| Compound Characteristic | 50% Effective Dose (ED50) | In Vitro Therapeutic Index |

|---|---|---|

| Tertiary amines on quinazoline ring | 12 to 91 pg/ml | ~100,000 |

Data sourced from Berman et al. nih.gov

Antitubercular Activity

The quinazoline scaffold is a promising area for the development of new antitubercular agents to combat Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains.

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated promising in vitro activity against the H37Rv Mtb strain, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 128 µg/mL. mdpi.com Notably, derivatives with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline structure were the most active, showing an MIC of 2 µg/mL. mdpi.com Another compound featuring an imidazole (B134444) ring at the 2-position also showed significant activity against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). mdpi.com

Similarly, research on the 2,4-diaminoquinazoline class has identified potent inhibitors of Mtb growth. nih.gov Systematic exploration of the structure-activity relationship (SAR) of a representative molecule, N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, revealed that the benzylic amine at the C4-position and the piperidine (B6355638) at the C2-position are key for its activity. nih.gov This class of compounds has been shown to be bactericidal against both replicating and non-replicating Mtb. nih.gov Other studies have identified 4-(S-Butylthio)quinazoline as being more active than the frontline drug isoniazid (B1672263) against atypical mycobacterial strains. nih.gov

Table 2: Antitubercular Activity of Quinazoline Derivatives

| Compound Series | Most Active Derivatives | Target Strain | MIC Value |

|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | 3l & 3m (di-substituted aryl at C2) | M. tuberculosis H37Rv | 2 µg/mL mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-ones | 3k (imidazole ring at C2) | M. tuberculosis H37Rv | 4 µg/mL mdpi.com |

| 2,3-dihydroquinazolin-4(1H)-ones | 3k (imidazole ring at C2) | MDR M. tuberculosis | 16 µg/mL mdpi.com |

| 4-Thio-quinazolines | 4-(S-Butylthio)quinazoline | Atypical Mycobacteria | More active than Isoniazid nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)

Quinazoline derivatives have been explored as potential antiviral agents, with research focusing on their efficacy against influenza viruses and the Human Immunodeficiency Virus (HIV).

In the context of anti-influenza research, four series of 2,4-disubstituted quinazoline derivatives containing various amide moieties were designed and synthesized. sci-hub.senih.gov Many of these compounds exhibited potent in vitro activity against the influenza A/WSN/33 (H1N1) virus with low cytotoxicity. sci-hub.senih.gov Specifically, compounds designated 10a5 and 17a demonstrated strong activity, with IC50 values between 3.70 and 4.19 µM. sci-hub.senih.gov Another study identified 2-Methylquinazolin-4(3H)-one as a bioactive component from a traditional herbal formula with significant in vitro antiviral activity against influenza A virus (IC50 of 23.8 µg/mL). mdpi.com

Research into quinolizidine (B1214090) alkaloids, a related class of compounds, has shown that the scaffold can be modified to produce potent and selective inhibitors of either influenza virus or HIV-1. nih.gov While optimizing a compound for anti-influenza activity often led to a loss of anti-HIV-1 activity and vice versa, it highlights the potential of these scaffolds in antiviral drug discovery. nih.gov The development of new antiviral agents is critical due to limitations like drug resistance and side effects associated with existing influenza treatments. sci-hub.semdpi.com

Table 3: In Vitro Anti-Influenza A (H1N1) Activity of Quinazoline Derivatives

| Compound | IC50 Value | Cytotoxicity (CC50) |

|---|---|---|

| 10a5 | 3.70 - 4.19 µM | >100 µM sci-hub.senih.gov |

| 17a | 3.70 - 4.19 µM | >100 µM sci-hub.senih.gov |

| 2-Methylquinazolin-4(3H)-one | 23.8 µg/mL | Not specified mdpi.com |

Data sourced from multiple studies. sci-hub.senih.govmdpi.com

Investigation of Resistance Mechanisms and Strategies to Overcome Them

A major challenge in antimicrobial and antiviral therapy is the development of drug resistance. Understanding these mechanisms is crucial for designing next-generation inhibitors. Common resistance mechanisms include genetic mutations in the drug's target enzyme, which reduce binding affinity, and the action of efflux pumps that expel the drug from the cell. nih.gov

In the context of antitubercular quinazolines, research has involved isolating Mtb mutants resistant to a 2,4-diaminoquinazoline compound. nih.gov Sequencing of these resistant mutants revealed mutations in Rv3161c, a gene predicted to encode a dioxygenase. nih.gov This finding suggests that the compound may function as a pro-drug, requiring activation by this enzyme, and that mutations in this enzyme lead to resistance. nih.gov

A strategy to overcome resistance involves designing compounds that can effectively inhibit mutated target enzymes. For instance, research on DHFR inhibitors has explored the synthesis of antifolates that bind more effectively to mutant DHFR enzymes than to the wild-type human enzyme. drugbank.com By making subtle structural changes, it may be possible to create drugs that are effective against resistant strains. drugbank.com Another approach involves targeting efflux pumps, either by designing analogues that are not substrates for these pumps or by co-administering inhibitors of the efflux transporters. nih.gov

Anti-inflammatory Research

Quinazoline derivatives have also been investigated for their anti-inflammatory properties, primarily through their ability to modulate inflammatory signaling molecules and pathways.

Modulation of Pro-inflammatory Cytokines

Chronic inflammation is characterized by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Quinazoline derivatives have been shown to modulate these key mediators.

For example, 2-Methylquinazolin-4(3H)-one, in a mouse model of influenza-induced acute lung injury, significantly decreased the expression of pro-inflammatory molecules including TNF-α, MCP-1, and IL-6. mdpi.com In other studies on related compounds, treatment was found to reduce levels of IL-6 and TNF-α. nih.gov The mechanism often involves the downregulation of signaling pathways that control the production of these cytokines. nih.gov Studies on primary astrocytes have shown that acetate (B1210297), a small molecule, can reduce LPS-induced increases in TNF-α and IL-1β, demonstrating the principle of targeting cytokine production to achieve an anti-inflammatory effect. nih.gov

Effects on Inflammatory Pathways

The anti-inflammatory effects of quinazoline derivatives are often linked to their interaction with key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govmdpi.com

Research has shown that certain compounds can downregulate the TLR4/NF-κB signaling pathway. nih.gov For instance, acetate treatment in LPS-stimulated astrocytes was found to reverse the elevation of NF-κB p65 and disrupt MAPK p38 signaling. nih.gov Molecular modeling of pyrazolo[1,5-a]quinazolines, a related heterocyclic system, suggested they could effectively bind to and potentially inhibit MAPKs like JNK3, p38α, and ERK2. mdpi.com By inhibiting these upstream kinases, these compounds can block the downstream cascade that leads to an inflammatory response.

Other Emerging Pharmacological Activities of this compound Derivatives

Derivatives of the this compound scaffold are being explored for a variety of pharmacological activities beyond their more established roles. Researchers have modified the core quinazoline structure to develop novel compounds with potential therapeutic applications in several areas of medicine.

Antihypertensive and alpha-adrenergic receptor antagonism

The quinazoline nucleus is a key feature in several alpha-1 adrenergic antagonist drugs used to treat hypertension. cymitquimica.com These drugs function by blocking alpha-1 adrenoceptors, which prevents the hormone norepinephrine (B1679862) from tightening the muscles in the walls of smaller arteries and veins. cymitquimica.comacs.org This action allows blood vessels to remain open and relaxed, leading to improved blood flow and lower blood pressure. cymitquimica.com

Research into quinazoline derivatives has led to the development of compounds with potent antihypertensive effects. One such derivative, DL-017 (3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline), has demonstrated significant alpha-1 adrenoceptor antagonistic effects. googleapis.com In studies using spontaneously hypertensive rats, intravenous administration of DL-017 resulted in dose-dependent reductions in both heart rate and blood pressure that were sustained for over two hours. googleapis.com The antihypertensive effect of DL-017 at a dose of 0.1 mg/kg was comparable to that of the well-known alpha-blocker prazosin (B1663645) at the same dose. googleapis.com Furthermore, DL-017 was shown to selectively block the pressor response to phenylephrine, an alpha-1 agonist, but not to angiotensin II, confirming its mechanism of action. googleapis.com The compound's ability to lower blood pressure without causing reflex tachycardia makes it a candidate for the long-term management of hypertension. googleapis.com

| Compound | Dosage | Maximal Antihypertensive Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| DL-017 | 0.1 mg/kg (i.v.) | Similar to Prazosin at the same dose | Alpha-1 Adrenoceptor Antagonism | googleapis.com |

| Prazosin | 0.1 mg/kg (i.v.) | Standard reference | Alpha-1 Adrenoceptor Antagonism | googleapis.com |

Anticonvulsant Properties

The quinazoline ring is a significant substructure in the development of molecules with potential anticonvulsant activities. acs.org A number of quinazoline derivatives have been synthesized and evaluated for their ability to protect against seizures, often with a focus on their interaction with the GABAergic system.

One area of research has focused on 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. While the initial goal was to enhance anticonvulsant activity, the synthesized compounds did not show significant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. However, two of the compounds did exhibit a tendency towards activity, reducing mortality by 17% compared to the control group.

In another study, novel derivatives of N-substituted-6-fluoro-quinazoline-4-amine were designed and evaluated. acs.org All the synthesized derivatives showed significant anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. acs.org Notably, three compounds—5b, 5c, and 5d—exhibited the highest anticonvulsant activities, with ED50 values of 152, 165, and 140 mg/kg, respectively, which were superior to the reference drugs methaqualone (ED50 of 200 mg/kg) and valproate (ED50 of 300 mg/kg). acs.org Molecular docking studies suggested these compounds have a high affinity for the GABA-A receptor. acs.org

Additionally, a series of 5-substituted-triazolo[4,3-a]quinazolines has been investigated. The most potent compound from this series was 5-pentyloxy-[l,2,4]triazolo[4,3-a]quinazoline (2d), which had an ED50 value of 19.7 mg/kg in the maximal electroshock test. This compound was effective against seizures induced by various chemical agents, suggesting its anticonvulsant effects may be mediated through the enhancement of GABAergic neurotransmission.

| Compound Series | Most Active Compound(s) | Anticonvulsant Activity (ED₅₀) | Test Model | Reference |

|---|---|---|---|---|

| N-substituted-6-fluoro-quinazoline-4-amine | Compound 5d | 140 mg/kg | scPTZ/MES | acs.org |

| N-substituted-6-fluoro-quinazoline-4-amine | Compound 5b | 152 mg/kg | scPTZ/MES | acs.org |

| N-substituted-6-fluoro-quinazoline-4-amine | Compound 5c | 165 mg/kg | scPTZ/MES | acs.org |

| 5-substituted-triazolo[4,3-a]quinazolines | Compound 2d | 19.7 mg/kg | MES |

Antioxidant Activities

Quinazoline derivatives are among the heterocyclic compounds that have attracted attention for their antioxidant properties. The antioxidant activity of these compounds is often related to their ability to scavenge free radicals.

One study synthesized novel analogs of 2-phenoxy benzo triazoloquinazoline and evaluated their antioxidant potential using various assays. The results indicated that these derivatives possess good antioxidant activities and are capable of scavenging free radicals. Another study investigating a series of quinazoline analogs found that (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivative were among the most active antioxidants, with IC50 values of 18.78 ± 1.86 μg/mL and 16.84 ± 2.60 μg/mL, respectively.

While much of the recent focus has been on quinoline derivatives, the underlying principles of their antioxidant and neuroprotective potential may extend to the quinazoline scaffold. The antioxidant mechanisms are often linked to the transfer of hydrogen atoms and single electrons to neutralize free radicals.

Neuropharmacological Applications (e.g., Anti-Alzheimer's Disease)

The development of multi-target drugs is a growing strategy for complex conditions like Alzheimer's disease, and quinazoline derivatives are being explored in this context. One such derivative is M30, a multifunctional iron chelator that also acts as a MAO (monoamine oxidase) inhibitor and antioxidant. M30 is designed to simultaneously address multiple pathological processes in Alzheimer's disease, including iron dysregulation, MAO activity, and oxidative stress. It has shown neuroprotective effects against the generation and aggregation of Aβ peptides and the formation of intracellular neurofibrillary tangles.

The potential for quinoline and quinazoline derivatives as neuroprotective agents is also supported by molecular docking simulations, which suggest some derivatives may act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase type B (MAO-B), both of which are important targets in Alzheimer's therapy.

Dermatological Applications (e.g., Atopic Dermatitis, Wound Healing, Skin Barrier Function)

While research into this compound derivatives for common inflammatory skin conditions like atopic dermatitis is not widely documented in the available literature, derivatives of this scaffold have been synthesized for other dermatological applications. Specifically, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, derived from this compound, has been developed and tested for the treatment of cutaneous leishmaniasis. This disease is characterized by skin ulcers.

In these studies, the synthesized quinazoline derivatives were evaluated in assays using Leishmania donovani and Leishmania amazonensis, the parasites responsible for visceral and cutaneous leishmaniasis, respectively. The research identified quinazoline compounds with significant antileishmanial activity, with EC₅₀ values in the low micromolar to high nanomolar range. One compound, Quinazoline 23, demonstrated efficacy in a murine model of visceral leishmaniasis. Importantly, many of these derivatives showed selectivity for inhibiting the parasite's growth over mammalian cells, indicating a favorable toxicity profile.

| Compound Series | Application | Key Findings | Reference |

|---|---|---|---|

| N²,N⁴-Disubstituted quinazoline-2,4-diamines | Cutaneous Leishmaniasis | EC₅₀ values in the single-digit micromolar or high nanomolar range. Favorable selectivity index against parasites. |

Antihyperglycemic Effects

Quinazoline derivatives have been investigated as potential treatments for type 2 diabetes mellitus. One approach involves creating hybrid structures that combine the quinazoline scaffold with sulfonylurea, a well-known class of antidiabetic drugs. These quinazoline-sulfonylurea hybrids were designed to act as agonists for both the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR).

In a study evaluating these hybrids in streptozotocin-induced hyperglycemic rats, several compounds demonstrated more potent antihyperglycemic activity than the reference drug, glibenclamide. Compounds VI-6-a, V, IV-4, VI-4-c, IV-6, VI-2-a, IV-1, and IV-2 showed significant reductions in blood glucose levels, ranging from 55.9% to 78.2%, compared to glibenclamide's 55.4% reduction. Furthermore, some of these compounds exhibited a more prolonged antidiabetic effect than glibenclamide.

| Compound | Blood Glucose Reduction (%) | Reference Drug (Glibenclamide) Reduction (%) | Reference |

|---|---|---|---|

| VI-6-a | 78.2% | 55.4% | |

| V | 73.9% | 55.4% | |

| IV-4 | 71.4% | 55.4% | |

| VI-4-c | 67.3% | 55.4% | |

| IV-6 | 62.0% | 55.4% | |

| VI-2-a | 60.7% | 55.4% | |

| IV-1 | 58.4% | 55.4% | |

| IV-2 | 55.9% | 55.4% |

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation for Bioactive Derivatives

The identification of specific molecular targets is a crucial step in understanding the therapeutic potential of any compound. For derivatives of the quinazoline (B50416) scaffold, research has focused on their ability to interact with and modulate the activity of key enzymes and receptors involved in various disease processes.

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, DHFR, PARP)

Quinazoline derivatives have been extensively investigated as inhibitors of various enzymes, playing a role in the development of targeted therapies.

Tyrosine Kinases: